(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid
Description
Chemical Nomenclature and Structural Identification
This compound possesses the molecular formula C₁₁H₁₆BFN₂O₃ and exhibits a molecular weight of 254.07 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 1704082-18-7, which serves as its definitive chemical identifier in scientific databases and commercial catalogs. The systematic nomenclature reflects the complex substitution pattern present on the phenylboronic acid core structure, where the phenyl ring bears both a fluorine atom at the 5-position and a carbamoyl group at the 3-position relative to the boronic acid functionality.
The structural architecture of this compound demonstrates sophisticated molecular design principles commonly employed in modern pharmaceutical chemistry. The boronic acid functional group provides the characteristic Lewis acidic properties that enable participation in various chemical transformations, most notably cross-coupling reactions. The presence of the fluorine atom at the 5-position relative to the boronic acid enhances the compound's potential in bioactive molecule design, as fluorine incorporation frequently improves metabolic stability and binding affinity in pharmaceutical applications. The carbamoyl linkage connects the aromatic core to a dimethylaminoethyl side chain, introducing both hydrogen bonding capability through the amide functionality and basic character through the tertiary amine group.
Table 1: Physical and Chemical Properties of this compound
The dimethylaminoethyl substituent contributes significantly to the molecule's solubility profile and potential for interaction with biological targets, making it particularly valuable in the design of receptor-targeted therapies. This structural combination represents a convergence of multiple design elements that have proven successful in medicinal chemistry: the boronic acid functionality for synthetic versatility, fluorine substitution for enhanced pharmacological properties, and the basic amine for improved solubility and target interaction capabilities.
Historical Development in Boronic Acid Chemistry
The development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first synthesis and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate. Frankland's methodology involved the initial reaction of diethylzinc with triethyl borate to produce triethylborane, which subsequently underwent atmospheric oxidation to yield ethylboronic acid. This foundational discovery established the basic principles of organoboron synthesis that would later evolve into the sophisticated methodologies employed in modern boronic acid preparation.
The twentieth century witnessed transformative advances in organoboron chemistry, particularly through the contributions of Herbert Charles Brown, whose work earned him the 1979 Nobel Prize in Chemistry. Brown's research at Purdue University during the late 1950s revolutionized the field through the discovery of hydroboration reactions, in which unsaturated organic molecules could be readily converted to organoboranes. This breakthrough opened entirely new synthetic pathways and established organoboranes as essential intermediates in organic synthesis. Brown's influence extended beyond his direct discoveries, as he supervised notable researchers including Ei-ichi Negishi and Akira Suzuki, who would later receive the 2010 Nobel Prize for their own contributions to cross-coupling chemistry.
The development of the Suzuki coupling reaction in 1979 by Akira Suzuki marked another pivotal moment in boronic acid chemistry. This palladium-catalyzed cross-coupling reaction between organoboron compounds and organohalides provided a powerful method for carbon-carbon bond formation under relatively mild conditions. The Suzuki coupling's tolerance for various functional groups and its use of readily available, environmentally friendly boronic acid reagents established it as a preferred method over other coupling reactions employing more toxic organometallic compounds. The mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination, creating a catalytic cycle that efficiently couples boronic acids with halogenated partners.
Table 2: Historical Milestones in Boronic Acid Chemistry
The evolution of synthetic methodologies has enabled the preparation of increasingly complex boronic acid derivatives, including compounds like this compound. Modern synthetic approaches utilize various strategies including reactions of organometallic compounds with borate esters, transmetalation reactions employing arylsilane compounds with boron tribromide, and palladium-catalyzed borylation methods that couple aryl halides with diboronic esters. These advances have made possible the synthesis of highly functionalized boronic acids that incorporate multiple reactive sites and sophisticated substitution patterns.
Position Within Organoboron Compound Classifications
This compound occupies a distinct position within the broader classification of organoboron compounds, specifically belonging to the boronic acid subclass characterized by the general formula R-B(OH)₂. Organoboron compounds encompass a diverse family of molecules containing carbon-boron bonds, ranging from simple trialkylboranes to complex polyhedral clusters and heterocyclic systems. The compound under examination represents an aryl boronic acid, distinguished from alkyl boronic acids by the presence of an aromatic ring directly bonded to the boron center.
Within the aryl boronic acid category, this compound exemplifies the modern trend toward highly functionalized derivatives that incorporate multiple reactive sites and pharmacologically relevant substituents. The classification system for organoboron compounds typically divides them into several major categories: boranes and their derivatives, boronic acids and esters, borinic acids and esters, and borane adducts. Boronic acids, with their general structure R-B(OH)₂, represent one of the most synthetically useful classes due to their stability, ease of handling, and versatile reactivity profiles.
The structural complexity of this compound places it among the more sophisticated examples of functionalized aryl boronic acids. The presence of multiple functional groups—including the fluorine substituent, amide linkage, and tertiary amine—demonstrates the evolution of boronic acid chemistry toward molecules designed for specific applications in pharmaceutical development and advanced synthetic transformations. This level of structural complexity contrasts with simpler boronic acids such as phenylboronic acid or methylboronic acid, which served as foundational compounds in early organoboron research.
Table 3: Classification of Organoboron Compounds with Representative Examples
The compound's position within pharmaceutical chemistry applications represents another important classification dimension. Boronic acids have emerged as significant therapeutic agents, with examples including the anticancer drug bortezomib, the antifungal agent tavaborole, and the anti-eczema medication crisaborole. The structural features present in this compound, particularly the combination of boronic acid functionality with fluorine substitution and basic amine groups, align with design principles commonly employed in developing boronic acid-based pharmaceuticals.
The synthetic utility of this compound places it within the category of cross-coupling reagents, specifically those employed in Suzuki-Miyaura reactions for carbon-carbon bond formation. The boronic acid functionality serves as the nucleophilic coupling partner, while the complex substitution pattern provides opportunities for further functionalization and incorporation into larger molecular frameworks. This dual role as both a synthetic intermediate and a potential pharmaceutical building block exemplifies the versatility that has made boronic acids indispensable tools in modern organic chemistry and drug discovery efforts.
Properties
IUPAC Name |
[3-[2-(dimethylamino)ethylcarbamoyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O3/c1-15(2)4-3-14-11(16)8-5-9(12(17)18)7-10(13)6-8/h5-7,17-18H,3-4H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKFHMPSXMAELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Strategy
Method Overview:
This method involves synthesizing a suitable boronic ester or acid intermediate via coupling reactions, followed by conversion to the free boronic acid.
- Synthesize a halogenated fluorophenyl derivative with the carbamoyl and amino groups.
- Perform Suzuki coupling with a boronic acid or ester to attach the boron moiety.
- Hydrolyze boronic esters if necessary to obtain the free acid.
- This approach is particularly useful when constructing complex molecules with multiple functional groups, allowing for modular assembly.
- High functional group tolerance.
- Compatibility with various substituents, including fluorine.
- Requires multiple steps and purification stages.
- Dependence on the availability of suitable boronic coupling partners.
Multi-step Synthesis via Intermediates
Method Overview:
A multi-step synthesis involves preparing an intermediate phenyl derivative with the desired substituents, followed by boronation.
- Synthesize or procure a fluorinated phenyl precursor with carbamoyl and amino functionalities.
- Convert the precursor to a boronic acid derivative through a sequence of reactions such as halogenation, lithiation, or directed ortho-lithiation, followed by quenching with boron reagents.
- Nucleophilic aromatic substitution or electrophilic aromatic substitution to introduce fluorine.
- Use of directed ortho-lithiation to activate the position for boron introduction.
- Quenching with boron reagents like trimethylborate or boronic esters, followed by hydrolysis.
- Flexibility in functional group modifications.
- Suitable for complex molecule synthesis.
- Longer synthesis times.
- Requires careful control of reaction conditions to prevent side reactions.
Patent-Disclosed Industrial Methods
According to patent literature, such as the process described in EP2264027A1, the synthesis involves reacting specific intermediates under controlled conditions, often employing saponification and decarboxylation steps, or reacting boron-containing intermediates with carbamoyl precursors.
- Synthesis of a boron-containing intermediate.
- Subsequent functionalization with the carbamoyl and amino groups.
- Purification via crystallization or chromatography.
- Scalable for industrial production.
- Well-documented process parameters.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Boronation | Aromatic fluorophenyl derivatives | Boron tribromide, BBr₃ | −78°C to room temperature | High regioselectivity, direct synthesis | Moisture-sensitive reagents |
| Suzuki-Miyaura Coupling | Halogenated fluorophenyl derivatives | Boronic acids/esters, Pd catalyst | Reflux in aqueous/organic solvents | Modular, high functional group tolerance | Multi-step, purification required |
| Multi-step via Intermediates | Fluorinated phenyl precursors | Lithiation reagents, boron reagents | Controlled temperature, inert atmosphere | Flexible, suitable for complex molecules | Longer synthesis time |
| Patent-Disclosed Industrial Process | Specific intermediates, reagents | Saponification agents, boron compounds | Elevated temperatures, chromatography | Scalable, well-documented | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The dimethylaminoethyl carbamoyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding phenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition and Drug Development
One of the primary applications of (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid is in the field of enzyme inhibition . The compound can selectively inhibit enzymes that contain diols in their active sites, such as those found in serine and threonine residues. This property allows for the potential development of new therapeutic agents targeting specific diseases:
- Mechanism of Action : The boronic acid group interacts with the enzyme's active site, leading to inhibition of enzymatic activity.
- Targeted Diseases : Research indicates potential applications in cancer therapy and metabolic disorders, where enzyme modulation is crucial for treatment.
Probing Protein-Protein Interactions
The compound can also be utilized as a probe to study protein-protein interactions. By attaching detectable moieties, such as fluorescent tags, researchers can visualize and characterize how proteins bind to each other within cellular environments:
- Application in Cellular Studies : This technique is particularly useful for understanding cellular signaling pathways and molecular interactions that are fundamental to various biological processes.
- Advantages : The ability to track these interactions in real-time provides insights into dynamic biological systems.
Activity-Based Protein Profiling (ABPP)
This compound is also relevant in the context of activity-based protein profiling (ABPP) :
- Research Utility : It can be employed to identify and characterize enzymes within complex biological mixtures, offering a deeper understanding of enzyme functions in living cells.
- Experimental Design : Researchers can use this compound to label active sites of enzymes, facilitating the study of enzyme kinetics and substrate specificity.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods, allowing for structural modifications that enhance its pharmacological properties:
- Modification Potential : By altering the dimethylaminoethyl carbamoyl group or other structural components, researchers can improve potency, selectivity, and solubility.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights the unique attributes of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-methoxyphenylboronic acid | Contains methoxy instead of dimethylamino | Moderate enzyme inhibition |
| 4-Bromophenylboronic acid | Lacks fluorine; simpler structure | Lower potency against proteases |
| 3-(Dimethylamino)-5-fluorobenzeneboronic acid | Similar amine group but different positioning | Enhanced binding affinity |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Inhibition Studies : Research has demonstrated its effectiveness in inhibiting specific proteases involved in cancer progression.
- Protein Interaction Studies : Case studies utilizing this compound as a probe have revealed critical insights into protein networks involved in cellular signaling.
Mechanism of Action
The mechanism of action of (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is particularly useful in the development of enzyme inhibitors for therapeutic applications. The fluorinated phenyl ring and the dimethylaminoethyl carbamoyl group contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Substituted Carbamoyl Derivatives
Key Observations :
- Steric and Electronic Effects: The dimethylaminoethyl group in the target compound introduces a bulky tertiary amine, enhancing aqueous solubility compared to smaller substituents like methylcarbamoyl or dimethylcarbamoyl . This group may also facilitate interactions with biological targets (e.g., proteases).
- Reactivity: The electron-donating dimethylaminoethyl group could modulate the boronic acid’s reactivity in cross-coupling reactions, contrasting with electron-withdrawing groups like phenylcarbamoyl .
Fluorinated Aromatic Boronic Acids with Diverse Functional Groups
Key Observations :
- Functional Group Diversity: The target compound’s dimethylaminoethyl carbamoyl group contrasts with difluoromethoxy (electron-withdrawing) and morpholine carbonyl (polar, heterocyclic) substituents.
- Bioactivity Potential: The nitro group in BD229547 and the chloro-nitro group in may confer distinct reactivity (e.g., as intermediates in explosive or pharmaceutical synthesis), whereas the dimethylaminoethyl group in the target compound is more likely to enhance membrane permeability in drug candidates.
Molecular Weight and Solubility Trends
- Higher MW Compounds (e.g., C₁₃H₉BClFN₂O₅, 353.48 g/mol ) incorporate halogen and nitro groups, increasing hydrophobicity and limiting solubility in aqueous media.
- Target Compound: At 254.07 g/mol, it balances moderate hydrophobicity with the dimethylaminoethyl group, which likely improves solubility in polar solvents compared to halogenated analogs .
Biological Activity
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that allow it to interact selectively with various biological targets, making it a candidate for therapeutic development.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHBFNO
- Molecular Weight : 254.07 g/mol
- CAS Number : 1704082-18-7
- Functional Groups : Boronic acid, dimethylamino group, fluorophenyl moiety.
The presence of the boronic acid functional group is significant as it allows for reversible covalent bonding with proteins that contain diol groups, such as serine and threonine residues.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The boronic acid moiety can selectively inhibit enzymes by forming covalent bonds with specific amino acid residues in the active site. This property is particularly useful for targeting proteases and kinases.
- Protein-Protein Interactions : By attaching detectable tags to the compound, researchers can utilize it as a probe to study interactions between proteins in cellular environments. This application is crucial for understanding signaling pathways and protein functions in various diseases.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
- Enzyme Targeting : The compound has shown potential in inhibiting specific enzymes relevant to cancer and other diseases.
- Therapeutic Applications : Given its ability to selectively inhibit enzymes, there is ongoing research into its use as a scaffold for developing new therapeutic agents.
- Cellular Probing : The compound can be used in activity-based protein profiling (ABPP), allowing scientists to study enzyme activity within living cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-methoxyphenylboronic acid | Contains methoxy instead of dimethylamino | Moderate enzyme inhibition |
| 4-Bromophenylboronic acid | Lacks fluorine; simpler structure | Lower potency against proteases |
| 3-(Dimethylamino)-5-fluorobenzeneboronic acid | Similar amine group but different positioning | Enhanced binding affinity |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug discovery:
- Targeted Cancer Therapy : Research has indicated that this compound may inhibit certain kinases associated with tumor growth, providing a basis for developing targeted cancer therapies.
- Neuroinflammation Imaging : It has been suggested that derivatives of boronic acids could serve as imaging agents for neuroinflammatory conditions, highlighting their versatility beyond traditional therapeutic roles .
Q & A
Q. What are the recommended synthetic routes for preparing (3-((2-(dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid?
Methodology: The synthesis typically involves sequential functionalization of the phenyl ring. Start with fluorobenzene derivatives, introduce the carbamoyl group via coupling reactions (e.g., using carbodiimide-mediated amidation), and install the boronic acid moiety via Miyaura borylation . Key steps include protecting the boronic acid during synthesis (e.g., using pinacol esters) to avoid side reactions. Reaction conditions (temperature, catalysts like PdCl₂) must be optimized to prevent decomposition of the dimethylaminoethyl group .
Q. How can the purity and structural integrity of this compound be validated?
Methodology: Use a combination of analytical techniques:
- HPLC/LC-MS : To assess purity (>95%) and detect residual solvents or byproducts.
- NMR (¹H, ¹³C, ¹⁹F, ¹¹B) : Confirm the presence of the boronic acid group (δ ~30 ppm in ¹¹B NMR) and the dimethylaminoethyl chain (δ ~2.2 ppm for N(CH₃)₂ in ¹H NMR) .
- FT-IR : Verify the carbamoyl C=O stretch (~1650 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
Methodology: Its boronic acid group enables Suzuki-Miyaura cross-coupling for bioconjugation or library synthesis. The dimethylaminoethyl chain enhances solubility in aqueous buffers (pH-dependent protonation), making it suitable for targeting enzymes (e.g., proteases) or receptors requiring polar interactions . Applications include:
- Protease inhibitors : Boronic acids form reversible covalent bonds with catalytic serine residues.
- Antifungal agents : Analogous compounds bind microbial leucyl-tRNA synthetase .
Q. How should this compound be stored to ensure stability?
Methodology: Store at 0–6°C under inert gas (argon) to prevent oxidation of the boronic acid. Use anhydrous solvents (e.g., THF, DMF) for dissolution, and avoid prolonged exposure to moisture or light . For long-term storage, lyophilize and keep in sealed vials with desiccants.
Q. What solvent systems are compatible with this compound for in vitro assays?
Methodology: Test solubility in DMSO (10–50 mM stock solutions) and dilute into aqueous buffers (PBS, pH 7.4). The dimethylaminoethyl group improves water solubility, but precipitation may occur in high-ionic-strength solutions. Use co-solvents like ethanol (≤10%) if needed .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions?
Methodology: The meta-fluorine increases the electrophilicity of the boronic acid, enhancing coupling efficiency with electron-deficient aryl halides. Compare reaction rates using Hammett constants (σₘ = 0.34 for -F) and monitor via TLC or GC-MS. However, steric hindrance from the carbamoyl group may require elevated temperatures (80–100°C) .
Q. What strategies mitigate hydrolysis of the boronic acid group in aqueous media?
Methodology:
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Methodology: Synthesize analogs with:
- Modified boronic acids : Replace with phosphonic acid (e.g., as in ) to compare binding kinetics.
- Altered substituents : Replace -F with -CF₃ or -Cl to assess electronic effects on target affinity . Validate via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., IC₅₀ determination in microbial growth inhibition) .
Q. What computational tools predict binding modes of this compound with biological targets?
Methodology: Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., proteases). Parameterize the boronic acid’s tetrahedral geometry and validate with MD simulations (AMBER). Compare predicted binding energies with experimental IC₅₀ values .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodology:
- Assay standardization : Replicate experiments under consistent conditions (pH, temperature, cell lines).
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., boronic acid hydrolysis) that may skew results.
- Orthogonal assays : Confirm antifungal activity via both broth microdilution (CLSI guidelines) and fluorescence-based enzymatic assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
